

TS 155-2 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

Get Quote

Application Notes and Protocols for TS 155-2

These application notes provide detailed protocols for the preparation and use of **TS 155-2**, a macrocyclic lactone known to inhibit thrombin-stimulated calcium entry into cells. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

TS 155-2 is a solid compound with the following properties:

Property	Value	References
CAS Number	1314486-37-7	
Molecular Formula	C39H60O11	[1]
Molecular Weight	704.9 g/mol	[1]
Appearance	Solid	[1]
Purity	≥95%	[1]
Solubility	Soluble in DMSO, DMF, and ethanol. Limited water solubility.	[1][2]
Storage	Store at -20°C.	
Stability	≥ 4 years at -20°C.	[1]



Stock Solution Preparation and Storage

Objective: To prepare a concentrated stock solution of **TS 155-2** for use in cell-based assays.

Materials:

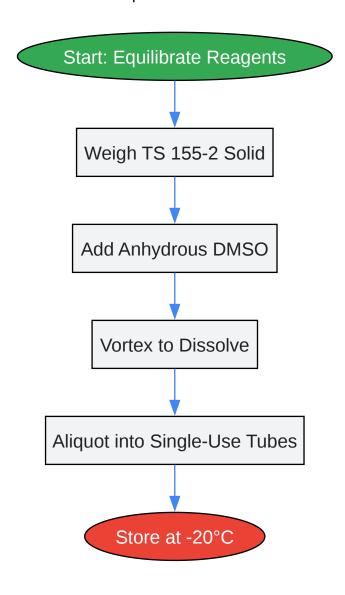
- TS 155-2 solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Calibrated precision balance
- Vortex mixer
- · Pipettes and sterile filter tips

Protocol:

- Preparation: Bring the vial of TS 155-2 and the anhydrous DMSO to room temperature before opening to prevent condensation of water.
- Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the
 desired amount of TS 155-2 solid into the tube.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
 - Calculation for a 10 mM stock solution:
 - Volume of DMSO (in L) = (mass of TS 155-2 (in g) / 704.9 g/mol) / 0.010 mol/L
- Mixing: Vortex the solution thoroughly until the TS 155-2 is completely dissolved. Gentle
 warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.



Workflow for **TS 155-2** Stock Solution Preparation:



Click to download full resolution via product page

Workflow for preparing **TS 155-2** stock solution.

Experimental Protocols

Protocol 1: Inhibition of Thrombin-Stimulated Intracellular Calcium Mobilization

Objective: To determine the inhibitory effect of **TS 155-2** on thrombin-induced increases in intracellular calcium concentration in a cell line (e.g., platelets, fibroblasts, or other responsive cells).



Materials:

- Cells responsive to thrombin (e.g., human platelets, ARPE-19 cells)
- TS 155-2 stock solution (e.g., 10 mM in DMSO)
- Thrombin
- Fura-2 AM or Indo-1 AM calcium indicator dye
- Pluronic F-127 (for Fura-2 AM)
- HEPES-buffered saline (HBS) or other appropriate buffer
- 96-well black, clear-bottom microplate
- Fluorescence plate reader or flow cytometer capable of ratiometric calcium measurement

Procedure:

- Cell Preparation:
 - Culture cells to an appropriate confluency in a 96-well black, clear-bottom microplate. For suspension cells like platelets, prepare a washed platelet suspension.
- · Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μM) and Pluronic F-127 (0.02%) in HBS.
 - Remove the culture medium from the wells and add the Fura-2 AM loading buffer.
 - Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
 - Wash the cells twice with HBS to remove extracellular dye.
- Compound Incubation:

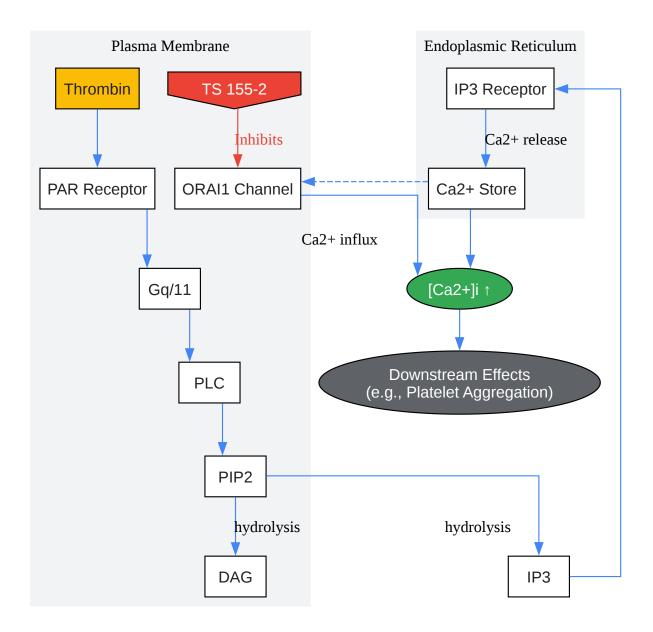


- Prepare serial dilutions of TS 155-2 in HBS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest TS 155-2 concentration).
- Add the diluted TS 155-2 or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Calcium Measurement:
 - Place the microplate in a fluorescence plate reader.
 - Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm for Fura-2.
 - Establish a stable baseline fluorescence reading for each well.
 - Add thrombin to each well to induce a calcium response and immediately begin recording the fluorescence ratio over time.
- Data Analysis:
 - Calculate the change in the 340/380 nm fluorescence ratio over time.
 - Determine the peak fluorescence ratio for each condition.
 - Normalize the data to the vehicle control and plot the dose-response curve for TS 155-2 inhibition to calculate the IC50 value.

Signaling Pathway of Thrombin-Induced Calcium Influx

Thrombin activates Protease-Activated Receptors (PARs) on the cell surface. This initiates a signaling cascade through G-proteins (Gq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. The depletion of ER calcium stores triggers store-operated calcium entry (SOCE) through channels like ORAI1 in the plasma membrane, leading to a sustained increase in intracellular calcium. **TS 155-2** is proposed to inhibit this calcium influx.





Click to download full resolution via product page

Thrombin-stimulated calcium signaling pathway and the putative site of action for TS 155-2.

Protocol 2: Platelet Aggregation Assay

Objective: To assess the effect of **TS 155-2** on platelet aggregation induced by thrombin.



Materials:

- Freshly drawn human blood from healthy, consenting donors
- · Acid-citrate-dextrose (ACD) anticoagulant
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- TS 155-2 stock solution
- Thrombin
- · Light transmission aggregometer

Procedure:

- · PRP Preparation:
 - Collect whole blood into tubes containing ACD.
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Assay Setup:
 - o Pipette PRP into the aggregometer cuvettes with a stir bar.
 - Use PPP to set the 100% aggregation baseline in the aggregometer.
- Compound Incubation:
 - Add different concentrations of TS 155-2 or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
- Aggregation Measurement:



- Add a sub-maximal concentration of thrombin to the cuvettes to induce aggregation.
- Record the change in light transmission for several minutes until the aggregation response is complete.
- Data Analysis:
 - Measure the maximal aggregation percentage for each condition.
 - Calculate the percentage inhibition of aggregation by TS 155-2 compared to the vehicle control.

Protocol 3: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Objective: To screen for potential anti-inflammatory effects of **TS 155-2** by measuring its ability to inhibit the activity of cyclooxygenase-2 (COX-2).

Materials:

- COX-2 inhibitor screening assay kit (commercially available)
- TS 155-2 stock solution
- Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

- Assay Preparation:
 - Prepare the reagents as per the manufacturer's instructions of the COX-2 inhibitor screening kit. This typically includes the COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.
- Inhibitor Addition:
 - Add serial dilutions of TS 155-2 or a known COX-2 inhibitor (positive control) to the wells
 of a microplate. Include a vehicle control.



- Enzyme Reaction:
 - Add the COX-2 enzyme to the wells and incubate for a short period.
 - Initiate the reaction by adding the substrate.
- Detection:
 - After a specified incubation time, stop the reaction and measure the output (fluorescence or absorbance) on a microplate reader.
- Data Analysis:
 - Calculate the percentage of COX-2 inhibition for each concentration of TS 155-2.
 - Plot the dose-response curve and determine the IC50 value if significant inhibition is observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intracellular Calcium Flux University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. bu.edu [bu.edu]
- To cite this document: BenchChem. [TS 155-2 stock solution preparation and storage].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15564401#ts-155-2-stock-solution-preparation-and-storage]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com